Lartesertib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lartesertib is a small molecule investigational drug currently under clinical development. It is primarily being studied for its potential use in cancer therapy, particularly in combination with other drugs to enhance efficacy and reduce resistance development . This compound is an inhibitor of the ataxia telangiectasia-mutated (ATM) protein kinase, which plays a critical role in the DNA damage response .

Chemical Reactions Analysis

Lartesertib undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of the molecule.

Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Lartesertib has several scientific research applications, particularly in the field of cancer therapy. It is being investigated for its potential to enhance the efficacy of other cancer treatments by inhibiting the ATM protein kinase, which is involved in the DNA damage response . This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents, thereby improving the overall therapeutic outcome .

For example, it may be used in combination with other drugs to treat various types of solid tumors .

Mechanism of Action

Lartesertib exerts its effects by inhibiting the ATM protein kinase, which is a key player in the DNA damage response . The ATM protein kinase is involved in the repair of double-strand breaks in DNA, and its inhibition by this compound leads to the accumulation of DNA damage in cancer cells . This accumulation of DNA damage can result in cell cycle arrest and apoptosis, thereby reducing the proliferation of cancer cells .

Comparison with Similar Compounds

Lartesertib is unique in its specific inhibition of the ATM protein kinase. Similar compounds include other ATM inhibitors and ATR inhibitors, such as Tuvusertib . These compounds also target the DNA damage response pathway but may have different specificities and mechanisms of action. This compound’s uniqueness lies in its potent and selective inhibition of the ATM protein kinase, making it a valuable candidate for combination therapy in cancer treatment .

Biological Activity

Lartesertib (M4076) is a potent inhibitor of the Ataxia Telangiectasia Mutated (ATM) protein kinase, which plays a critical role in the cellular response to DNA damage. Its biological activity has been investigated in various studies, focusing on its efficacy in treating advanced solid tumors and its interactions with other therapeutic agents. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

This compound functions primarily by inhibiting ATM, a key regulator in the DNA damage response pathway. This inhibition leads to impaired repair of DNA double-strand breaks, making cancer cells more susceptible to damage from other therapies, particularly those that induce DNA damage.

In Vitro Activity

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against ATM. The compound has been shown to have an IC50 value in the low nanomolar range, indicating high potency. For example, a study reported that this compound achieved an IC50 of approximately 10 nM against ATM in various cancer cell lines .

In Vivo Efficacy

In vivo efficacy has been assessed in xenograft models. This compound has been shown to enhance the antitumor effects of other agents, such as PARP inhibitors. In combination therapies, it has demonstrated improved tumor regression compared to monotherapy with either agent alone .

Clinical Trials

This compound is currently being evaluated in several clinical trials for its safety and efficacy in patients with advanced solid tumors. Key findings from these trials include:

- Phase I Study : A first-in-human study evaluated the safety and maximum tolerated dose (MTD) of this compound in patients with advanced solid tumors. The recommended dose for expansion (RDE) was established at 180 mg once daily .

- Combination Therapy : Trials are investigating the combination of this compound with other agents, such as Tuvusertib (an ATR inhibitor), showing promising results in enhancing overall response rates .

Case Studies

Several case studies have highlighted this compound's potential in specific patient populations:

- Ovarian Cancer : In a cohort of patients with epithelial ovarian cancer, this compound combined with Niraparib showed significant clinical activity, leading to partial responses in several cases .

- Non-Small Cell Lung Cancer (NSCLC) : A study involving patients with refractory NSCLC reported that this compound in combination with immunotherapy resulted in notable tumor shrinkage and prolonged progression-free survival .

Table 1: Summary of Biological Activity Studies on this compound

| Study Type | Model Type | IC50 (nM) | Observations |

|---|---|---|---|

| In Vitro | Cancer Cell Lines | 10 | High potency against ATM |

| In Vivo | Xenograft Models | N/A | Enhanced efficacy when combined with PARP inhibitors |

| Clinical Trial | Phase I | N/A | RDE established at 180 mg QD |

| Combination Study | Ovarian Cancer | N/A | Significant clinical activity observed |

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies indicate that this compound reaches peak plasma concentrations within 1-3 hours post-administration, with a half-life ranging from 1.2 to 5.6 hours. Pharmacodynamic assessments have shown that treatment leads to increased levels of γ-H2AX, a marker for DNA damage response activation .

Properties

CAS No. |

2495096-26-7 |

|---|---|

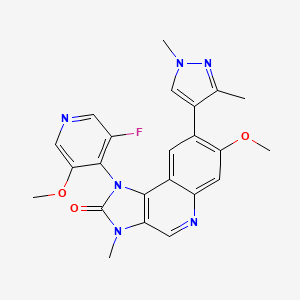

Molecular Formula |

C23H21FN6O3 |

Molecular Weight |

448.4 g/mol |

IUPAC Name |

8-(1,3-dimethylpyrazol-4-yl)-1-(3-fluoro-5-methoxypyridin-4-yl)-7-methoxy-3-methylimidazo[4,5-c]quinolin-2-one |

InChI |

InChI=1S/C23H21FN6O3/c1-12-15(11-28(2)27-12)13-6-14-17(7-19(13)32-4)26-9-18-21(14)30(23(31)29(18)3)22-16(24)8-25-10-20(22)33-5/h6-11H,1-5H3 |

InChI Key |

WNEFOSMCGCLLJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1C2=C(C=C3C(=C2)C4=C(C=N3)N(C(=O)N4C5=C(C=NC=C5OC)F)C)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.